5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo-benzoxazine core. Its molecular formula is C₂₂H₁₇N₃O₃, with an average molecular mass of 371.39 g/mol (monoisotopic mass: 371.1264 g/mol) . The structure includes a 3-nitrophenyl substituent at position 5 and a phenyl group at position 2 (Figure 1). The SMILES string (C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]) highlights the bicyclic system with nitro and phenyl moieties .
Properties
IUPAC Name |
5-(3-nitrophenyl)-2-phenyl-2,3,5,10b-tetrahydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-25(27)17-10-6-9-16(13-17)22-24-20(18-11-4-5-12-21(18)28-22)14-19(23-24)15-7-2-1-3-8-15/h1-13,19-20,22-23H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBBRCDFRDNVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C3=CC=CC=C3OC2C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the condensation of a phenolic derivative with formaldehyde and a primary amine, followed by a ring-closure reaction. The reaction conditions often require elevated temperatures ranging from 160°C to 250°C .
Industrial Production Methods
Industrial production methods for benzoxazines, including this compound, often involve the use of high-performance synthetic resins. These methods are designed to produce large quantities of the compound with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens for substitution reactions. The reaction conditions can vary widely depending on the specific reaction, but they often require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives .
Scientific Research Applications
5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in the target compound) increase polarity and may enhance binding to biological targets via dipole interactions .
Modifications at Position 2
Key Observations :
- Heteroaromatic substituents (e.g., thienyl in ) alter electronic properties and enable coordination with metal ions .
- Bulky groups (e.g., carbazolyl in ) may sterically hinder interactions but enhance fluorescence properties .
Additional Functionalization on the Benzoxazine Core
Biological Activity
The compound 5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine is a member of the pyrazolo-benzoxazine family, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.43 g/mol. The compound features a complex structure that includes a nitrophenyl group and a tetrahydropyrazolo-benzoxazine moiety.
Structural Formula
Research indicates that compounds in the pyrazolo-benzoxazine class may exhibit various biological activities through multiple mechanisms:
- Serotonin Receptor Modulation : Similar compounds have been identified as modulators of the 5-HT2A serotonin receptor, which plays a crucial role in mood regulation and various neuropsychiatric disorders .
- Enzyme Inhibition : Some derivatives have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Neuroprotective Agents : Due to its potential MAO and AChE inhibitory properties, this compound may be explored for its neuroprotective effects in conditions like Alzheimer's disease.
- Antidepressant Effects : Modulation of serotonin receptors can lead to antidepressant-like effects, making it a candidate for further research in mood disorders.
Study on Enzyme Inhibition
In a recent study examining the inhibition of MAO-B and AChE by various nitrophenyl derivatives, it was found that certain compounds exhibited significant inhibitory activity with IC50 values in the low micromolar range. For instance:
| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| Compound A | MAO-B | 0.212 | Competitive |
| Compound B | AChE | 0.264 | Mixed-type |
These findings highlight the potential of nitrophenyl derivatives as multi-targeted agents in neurodegenerative disease management .
Pharmacological Studies
Pharmacological evaluations demonstrated that compounds similar to this compound can induce significant neuroprotective effects in animal models. The administration of these compounds resulted in reduced neuronal apoptosis and improved cognitive function in models of induced neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
